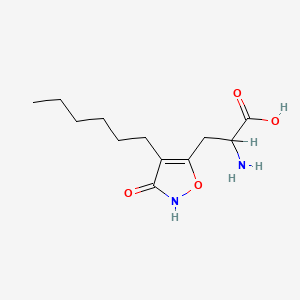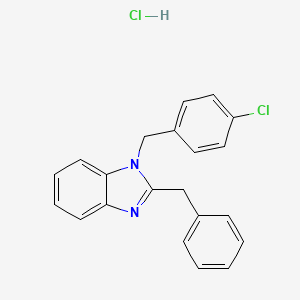
Q94盐酸盐
描述
Q94 盐酸盐是一种选择性蛋白酶激活受体1 (PAR1) 拮抗剂。它以选择性阻断 PAR1 与 Gαq 蛋白相互作用和信号传导的能力而闻名。 该化合物在科学研究中表现出巨大潜力,特别是在药理学和生物化学领域,因为它对 PAR1 介导的途径具有特异性抑制效应 .
科学研究应用
Q94 盐酸盐在科学研究中具有广泛的应用:
药理学: 它用于研究 PAR1 在各种生理和病理过程中的作用,包括炎症、凝血和癌症.
生物化学: 研究人员用它来研究由 PAR1 介导的信号通路及其与 Gαq 蛋白的相互作用.
医学: 潜在的治疗应用包括治疗 PAR1 起关键作用的疾病,例如心血管疾病和某些类型的癌症.
工业: 它用于开发针对 PAR1 的新药和治疗剂。
作用机制
Q94 盐酸盐通过选择性结合 PAR1 并阻断其与 Gαq 蛋白相互作用来发挥作用。这种抑制阻止了通常由 PAR1 激活的下游信号通路,例如 ERK1/2 和 Rho 激酶通路。 通过阻断这些通路,Q94 盐酸盐可以减少炎症介质(如 CCL2)的产生并抑制细胞对凝血酶的反应 .
生化分析
Biochemical Properties
Q94 hydrochloride plays a significant role in biochemical reactions by inhibiting the interaction between PAR1 and Gαq . This interaction is crucial for various cellular processes, including intracellular calcium mobilization .
Cellular Effects
Q94 hydrochloride influences cell function by blocking thrombin-induced intracellular calcium mobilization . It also inhibits the expression of CCL2, a chemokine involved in inflammatory responses .
Molecular Mechanism
At the molecular level, Q94 hydrochloride exerts its effects by acting as a negative allosteric modulator at the PAR1 receptor . It inhibits the interaction between PAR1 and Gαq, thereby blocking the downstream signaling pathways .
Temporal Effects in Laboratory Settings
It has been shown to inhibit thrombin-induced intracellular calcium mobilization and CCL2 expression .
准备方法
合成路线和反应条件
Q94 盐酸盐的合成涉及多个步骤,从制备核心苯并咪唑结构开始。关键步骤包括:
苯并咪唑核心形成: 反应通常涉及邻苯二胺与合适的羧酸或其衍生物在酸性条件下缩合。
取代反应: 然后对苯并咪唑核心进行取代反应,以引入 4-氯苯基和苯甲基。这通常通过使用合适的卤化物的亲核取代反应来实现。
盐酸盐形成: 最后一步涉及用盐酸处理游离碱将其转化为盐酸盐。
工业生产方法
Q94 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,通常涉及:
间歇式或连续流反应器: 确保反应条件一致和可扩展性。
纯化技术: 例如重结晶、色谱法和溶剂萃取,以实现最终产品的纯度。
化学反应分析
反应类型
Q94 盐酸盐会经历几种类型的化学反应,包括:
氧化: 它可以在特定条件下氧化形成各种氧化衍生物。
还原: 还原反应可以改变苯并咪唑核心或取代基。
取代: 亲核和亲电取代反应很常见,特别是在芳香环上。
常用试剂和条件
氧化剂: 例如高锰酸钾或过氧化氢。
还原剂: 如硼氢化钠或氢化铝锂。
取代试剂: 卤化物、烷基化试剂和其他亲电试剂。
主要产物
从这些反应中形成的主要产物包括各种取代的苯并咪唑衍生物,可以对其生物活性进行进一步研究。
相似化合物的比较
类似化合物
沃拉帕沙: 另一种用于治疗心血管疾病的 PAR1 拮抗剂。
SCH 530348: 一种对凝血酶诱导的信号传导具有类似抑制效应的 PAR1 拮抗剂。
Q94 盐酸盐的独特性
Q94 盐酸盐的独特之处在于它对 PAR1 的高选择性和特异性阻断 PAR1/Gαq 相互作用的能力。 这种选择性使其成为研究 PAR1 介导的通路而不影响其他蛋白酶激活受体的宝贵工具 .
如果您还有其他问题或需要更多详细信息,请随时提问!
属性
IUPAC Name |
2-benzyl-1-[(4-chlorophenyl)methyl]benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2.ClH/c22-18-12-10-17(11-13-18)15-24-20-9-5-4-8-19(20)23-21(24)14-16-6-2-1-3-7-16;/h1-13H,14-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIWQTVPWYFEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662567.png)
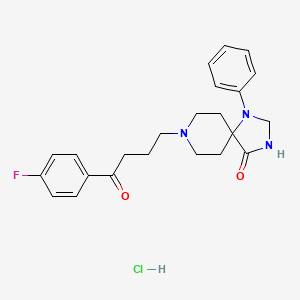
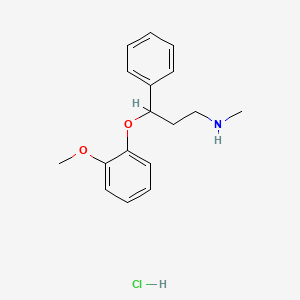
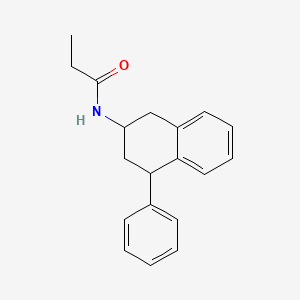
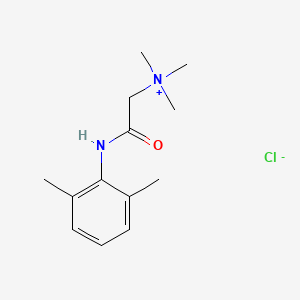
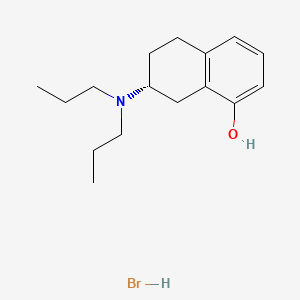
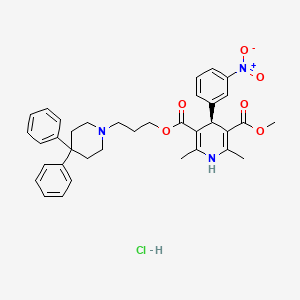
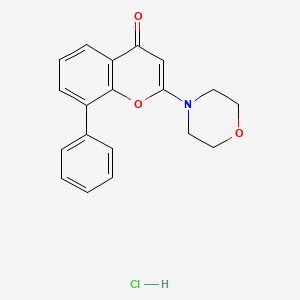

![tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate](/img/structure/B1662582.png)
